molecular formula C12H18O6 B12934421 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B12934421
M. Wt: 258.27 g/mol
InChI Key: TVKHAHKGOMWMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Ethoxycarbonyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound. The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of spiro compounds generally involves scalable reactions that can be optimized for large-scale production. The use of commercially available reagents and efficient reaction conditions makes the industrial synthesis of such compounds feasible .

Chemical Reactions Analysis

Types of Reactions

8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of enzymes, affecting metabolic and inflammatory processes . Its unique spiro structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid apart is its specific functional groups and the ethoxycarbonyl moiety, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

8-ethoxycarbonyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C12H18O6/c1-2-16-10(15)11(9(13)14)3-5-12(6-4-11)17-7-8-18-12/h2-8H2,1H3,(H,13,14)

InChI Key

TVKHAHKGOMWMDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.